molecular formula C14H12F3N3O B8004298 2,3-diamino-N-(4-(trifluoromethyl)phenyl)benzamide

2,3-diamino-N-(4-(trifluoromethyl)phenyl)benzamide

Cat. No.: B8004298
M. Wt: 295.26 g/mol
InChI Key: CXOFLZNSRAUGHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diamino-N-(4-(trifluoromethyl)phenyl)benzamide typically involves the reaction of benzamide derivatives with trifluoromethylating agents. One common method includes the reaction of benzamide with trifluoroacetic acid to form an acid chloride intermediate, which then reacts with the appropriate amine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green solvents and catalysts, such as tetrabutylammonium bromide and triphenyl phosphite, is also explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-diamino-N-(4-(trifluoromethyl)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-diamino-N-(4-(trifluoromethyl)phenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-diamino-N-(4-(trifluoromethyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of various biochemical pathways .

Properties

IUPAC Name

2,3-diamino-N-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O/c15-14(16,17)8-4-6-9(7-5-8)20-13(21)10-2-1-3-11(18)12(10)19/h1-7H,18-19H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOFLZNSRAUGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)N)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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